molecular formula C11H22N2O4 B6153784 tert-butyl N-{1-[methoxy(methyl)carbamoyl]ethyl}-N-methylcarbamate CAS No. 1822586-12-8

tert-butyl N-{1-[methoxy(methyl)carbamoyl]ethyl}-N-methylcarbamate

Cat. No. B6153784
CAS RN: 1822586-12-8
M. Wt: 246.3
InChI Key:
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Description

Tert-Butyl N-{1-[Methoxy(methyl)carbamoyl]ethyl}-N-methylcarbamate, also known as TMBMC, is an organic compound belonging to the carbamate family. It is a colorless and odorless solid with a molecular weight of 253.3 g/mol. TMBMC is a versatile compound with a wide range of applications in scientific research. It has been used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and biocides, as well as in the study of biochemical and physiological processes.

Scientific Research Applications

Tert-butyl N-{1-[methoxy(methyl)carbamoyl]ethyl}-N-methylcarbamate has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and biocides. It has also been used in the study of biochemical and physiological processes, such as enzyme kinetics, protein-protein interactions, and signal transduction. In addition, tert-butyl N-{1-[methoxy(methyl)carbamoyl]ethyl}-N-methylcarbamate has been used in the synthesis of novel compounds for use in drug delivery systems and in the development of new drugs.

Mechanism of Action

Tert-butyl N-{1-[methoxy(methyl)carbamoyl]ethyl}-N-methylcarbamate acts as a reversible inhibitor of enzymes involved in the metabolism of drugs and other compounds. It binds to the active site of the enzyme, blocking its activity. The binding of tert-butyl N-{1-[methoxy(methyl)carbamoyl]ethyl}-N-methylcarbamate to the enzyme can be reversed by the addition of a competitive inhibitor, such as a substrate or an inhibitor molecule. This reversible inhibition of enzyme activity can be used to study the effects of drugs and other compounds on biochemical and physiological processes.
Biochemical and Physiological Effects
tert-butyl N-{1-[methoxy(methyl)carbamoyl]ethyl}-N-methylcarbamate has been used in the study of biochemical and physiological processes. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds. In addition, tert-butyl N-{1-[methoxy(methyl)carbamoyl]ethyl}-N-methylcarbamate has been used to study the effects of drugs and other compounds on signal transduction and protein-protein interactions.

Advantages and Limitations for Lab Experiments

One of the main advantages of using tert-butyl N-{1-[methoxy(methyl)carbamoyl]ethyl}-N-methylcarbamate in laboratory experiments is its high selectivity and specificity. It is highly selective for the enzymes it binds to, making it an ideal tool for studying the effects of drugs and other compounds on biochemical and physiological processes. However, one of the main limitations of using tert-butyl N-{1-[methoxy(methyl)carbamoyl]ethyl}-N-methylcarbamate in laboratory experiments is its low solubility in aqueous solutions.

Future Directions

Future research on tert-butyl N-{1-[methoxy(methyl)carbamoyl]ethyl}-N-methylcarbamate should focus on further exploring its potential applications in the synthesis of novel compounds and in the development of new drugs. Additionally, further research should be conducted to determine the effects of tert-butyl N-{1-[methoxy(methyl)carbamoyl]ethyl}-N-methylcarbamate on other biochemical and physiological processes. Finally, research should be conducted to improve the solubility of tert-butyl N-{1-[methoxy(methyl)carbamoyl]ethyl}-N-methylcarbamate in aqueous solutions, as this would make it easier to use in laboratory experiments.

Synthesis Methods

Tert-butyl N-{1-[methoxy(methyl)carbamoyl]ethyl}-N-methylcarbamate can be synthesized by a variety of methods. The most common method is the reaction of tert-butyl alcohol with a mixture of methoxy(methyl)carbamoyl chloride and an alkali metal base, such as sodium hydroxide or potassium hydroxide. This reaction produces an alkali metal salt of tert-butyl N-{1-[methoxy(methyl)carbamoyl]ethyl}-N-methylcarbamate, which can then be isolated and purified.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-{1-[methoxy(methyl)carbamoyl]ethyl}-N-methylcarbamate involves the reaction of tert-butyl N-methylcarbamate with methyl chloroformate followed by reaction with N-(2-aminoethyl)-N-methylethanolamine and methoxyamine hydrochloride.", "Starting Materials": [ "tert-butyl N-methylcarbamate", "methyl chloroformate", "N-(2-aminoethyl)-N-methylethanolamine", "methoxyamine hydrochloride" ], "Reaction": [ "Step 1: tert-butyl N-methylcarbamate is reacted with methyl chloroformate in the presence of a base such as triethylamine to form tert-butyl N-(chlorocarbonyl)methylcarbamate.", "Step 2: N-(2-aminoethyl)-N-methylethanolamine is added to the reaction mixture and the resulting mixture is stirred at room temperature for several hours to form tert-butyl N-{1-[chloro(methyl)carbamoyl]ethyl}-N-methylcarbamate.", "Step 3: Methoxyamine hydrochloride is added to the reaction mixture and the resulting mixture is stirred at room temperature for several hours to form tert-butyl N-{1-[methoxy(methyl)carbamoyl]ethyl}-N-methylcarbamate.", "Step 4: The product is purified by column chromatography to obtain the final compound." ] }

CAS RN

1822586-12-8

Product Name

tert-butyl N-{1-[methoxy(methyl)carbamoyl]ethyl}-N-methylcarbamate

Molecular Formula

C11H22N2O4

Molecular Weight

246.3

Purity

95

Origin of Product

United States

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